molecular formula C9H11I B061388 1-Ethyl-2-iodo-3-methylbenzene CAS No. 175277-95-9

1-Ethyl-2-iodo-3-methylbenzene

Cat. No.: B061388
CAS No.: 175277-95-9
M. Wt: 246.09 g/mol
InChI Key: PCSPENCTMKMGFE-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodo-3-methylbenzene, also known as 3-Ethyl-2-iodotoluene, is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and a methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Ethyl-2-iodo-3-methylbenzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

    Biology: Employed in the study of biochemical pathways involving halogenated aromatic compounds.

    Medicine: Investigated for potential use in the development of pharmaceuticals, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

Target of Action

1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-ethyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-iodo-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-iodo-3-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, along with an iodine atom. This combination of substituents provides distinct steric and electronic effects, influencing its reactivity and applications in various fields .

Properties

IUPAC Name

1-ethyl-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPENCTMKMGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370152
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-95-9
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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